molecular formula C5H5BrN4O B12975412 3-Amino-5-bromopyrazine-2-carboxamide

3-Amino-5-bromopyrazine-2-carboxamide

Cat. No.: B12975412
M. Wt: 217.02 g/mol
InChI Key: QIYQZKJVKRRUEQ-UHFFFAOYSA-N
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Description

3-Amino-5-bromopyrazine-2-carboxamide is a brominated heterocyclic building block of high value in organic synthesis and pharmaceutical research. Its core structure is established in scientific literature as a key precursor for the synthesis of pteridines, which are aromatic compounds composed of fused pyrimidine and pyrazine rings known for diverse biological activities . This compound is particularly useful in the exploration of novel kinase inhibitors. Recent research highlights that derivatives of the 3-aminopyrazine-2-carboxamide scaffold can be designed and synthesized as potent FGFR (Fibroblast Growth Factor Receptor) inhibitors . FGFR is a crucial oncogenic driver and a promising target for cancer therapy, making this compound a valuable starting point for developing new anti-cancer agents . The bromine atom at the 5-position offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to rapidly generate a library of analogues for structure-activity relationship (SAR) studies. As a solid, this air-sensitive reagent should be stored under an inert atmosphere in a cool, dark place to maintain stability . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H5BrN4O

Molecular Weight

217.02 g/mol

IUPAC Name

3-amino-5-bromopyrazine-2-carboxamide

InChI

InChI=1S/C5H5BrN4O/c6-2-1-9-3(5(8)11)4(7)10-2/h1H,(H2,7,10)(H2,8,11)

InChI Key

QIYQZKJVKRRUEQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)C(=O)N)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromopyrazine-2-carboxamide typically involves the bromination of 3-aminopyrazine-2-carboxamide. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as acetonitrile. The reaction is carried out under nitrogen atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Recrystallization from suitable solvents is often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-bromopyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Overview : The compound serves as a crucial intermediate in synthesizing various pharmaceuticals, especially those targeting cancer and inflammatory diseases.

Case Studies :

  • Anti-Cancer Activity : Research indicates that derivatives of 3-amino-5-bromopyrazine-2-carboxamide exhibit potent anti-cancer properties. For instance, compounds similar to this have shown effectiveness against Mycobacterium tuberculosis and multidrug-resistant strains, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 31.25 µg/mL .
  • Clinical Trials : A derivative known as 3b has undergone clinical evaluation, showing a 17% increase in one-year survival rates for patients with advanced pancreatic cancer when combined with gemcitabine .

Agricultural Chemistry

Overview : In agriculture, this compound is utilized in formulating agrochemicals that enhance pest control and crop protection.

Applications :

  • Pesticides and Herbicides : The compound's structure allows it to act effectively against various agricultural pests, contributing to increased agricultural productivity.

Material Science

Overview : The unique properties of this compound make it a candidate for developing novel materials with specific electronic and optical characteristics.

Research Findings :

  • Sensor Development : Ongoing research explores its potential in creating sensors and devices that require specific electronic properties .

Biochemical Research

Overview : This compound is also significant in biochemical studies, particularly in understanding enzyme interactions and metabolic pathways.

Applications :

  • Enzyme Interaction Studies : Researchers utilize it to study the role of enzymes in biological processes, aiding in the understanding of disease mechanisms .

Analytical Chemistry

Overview : In analytical chemistry, this compound serves as a reference standard for quantifying related compounds.

Application AreaSpecific UsesKey Findings/Notes
PharmaceuticalAnti-cancer drug synthesisEffective against resistant strains
AgriculturalPesticide formulationEnhances crop protection
Material ScienceDevelopment of sensorsExplores electronic properties
Biochemical ResearchStudies on enzyme interactionsAids understanding of biological processes
Analytical ChemistryReference standard for quantificationEnsures accurate characterization

Mechanism of Action

The mechanism of action of 3-Amino-5-bromopyrazine-2-carboxamide in biological systems involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit essential enzymes in microbial cells, leading to cell death. The exact pathways and molecular targets can vary depending on the specific derivative and the type of microorganism .

Comparison with Similar Compounds

Key Insights :

  • Bromine Position : Bromine at the 5-position (as in the target compound) may offer superior steric and electronic compatibility with biological targets compared to 6-bromo isomers .
  • Methyl vs.
  • Dual Halogenation : Compounds like 5-bromo-3-chloropyrazin-2-amine exhibit enhanced stability but require optimization for solubility .

Pharmacological Activity Comparison

Pyrazinecarboxamides are notable for their antimycobacterial and antifungal activities. For example:

  • 5-tert-Butyl-6-chloro-N-(1,3-thiazol-2-yl)-pyrazine-2-carboxamide : IC50 = 49.5 µmol·L⁻¹ against Mycobacterium tuberculosis, attributed to its balanced lipophilicity (logP = 2.8) .
  • 3-Amino-6-bromopyrazine-2-carboxamide: Lower activity (IC50 >50 µmol·L⁻¹) suggests the 5-bromo position in the target compound is critical for efficacy .

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